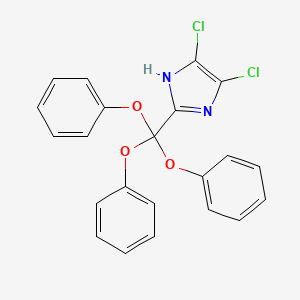![molecular formula C9H13Cl2N3O2 B14506664 Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- CAS No. 62785-09-5](/img/structure/B14506664.png)
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is a synthetic compound known for its significant applications in the field of medicinal chemistry. It is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. The compound is characterized by the presence of bis(2-chloroethyl)amino and methyl groups attached to the uracil ring, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- typically involves the alkylation of uracil derivatives. One common method includes the reaction of 5-amino-3-methyluracil with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and stability. Techniques such as recrystallization and chromatography are commonly employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted uracil derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the uracil ring .
Scientific Research Applications
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- involves its ability to alkylate DNA. After activation, the compound binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA strands. This cross-linking inhibits DNA synthesis and function, ultimately causing cell death. The compound’s molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Uracil Mustard: Another nitrogen mustard derivative of uracil, known for its antineoplastic properties.
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase.
Carmustine: A nitrosourea compound used in cancer treatment, known for its ability to cross-link DNA
Uniqueness
Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl- is unique due to its specific chemical structure, which combines the properties of uracil and nitrogen mustards. This combination imparts both alkylating and antimetabolic activities, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
62785-09-5 |
|---|---|
Molecular Formula |
C9H13Cl2N3O2 |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
5-[bis(2-chloroethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13Cl2N3O2/c1-13-8(15)7(6-12-9(13)16)14(4-2-10)5-3-11/h6H,2-5H2,1H3,(H,12,16) |
InChI Key |
QVQYGGLXCDUVOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


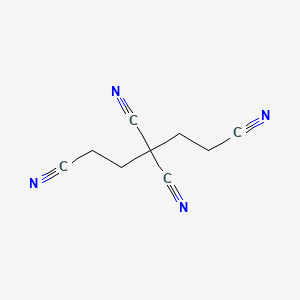
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
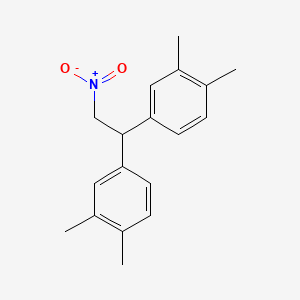
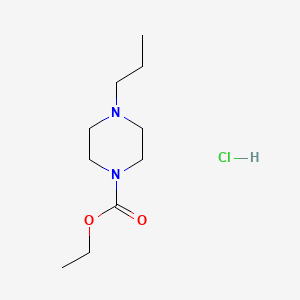



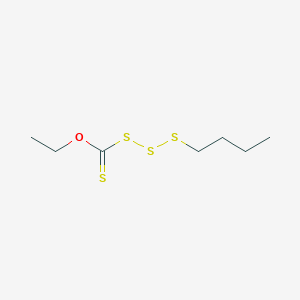
![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)

